molecular formula C20H32O2 B1197598 2-Ketoepimanool CAS No. 86561-13-9

2-Ketoepimanool

Cat. No.: B1197598
CAS No.: 86561-13-9
M. Wt: 304.5 g/mol
InChI Key: UPIJHQOLJKUYGG-RAUXBKROSA-N
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Description

2-Ketoepimanool (C20H32O2) is a diterpenoid compound primarily identified in Nicotiana spp. (Solanaceae) and Gardenia latifolia (Rubiaceae). It functions as a constitutive antimicrobial agent, forming part of the plant's pre-infection chemical defense system . Structurally, it belongs to the terpenoid class, characterized by a ketone group at the C-2 position, which distinguishes it from other diterpenoids. Its molecular weight (304.24 g/mol) and hydrophobic properties enable localization on leaf surfaces, where it inhibits microbial growth by disrupting pathogen membranes or metabolic pathways .

Properties

CAS No.

86561-13-9

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(4aS,8S,8aS)-8-[(3S)-3-hydroxy-3-methylpent-4-enyl]-4,4,8a-trimethyl-7-methylidene-1,3,4a,5,6,8-hexahydronaphthalen-2-one

InChI

InChI=1S/C20H32O2/c1-7-19(5,22)11-10-16-14(2)8-9-17-18(3,4)12-15(21)13-20(16,17)6/h7,16-17,22H,1-2,8-13H2,3-6H3/t16-,17-,19+,20+/m0/s1

InChI Key

UPIJHQOLJKUYGG-RAUXBKROSA-N

SMILES

CC1(CC(=O)CC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Isomeric SMILES

C[C@]12CC(=O)CC([C@@H]1CCC(=C)[C@@H]2CC[C@@](C)(C=C)O)(C)C

Canonical SMILES

CC1(CC(=O)CC2(C1CCC(=C)C2CCC(C)(C=C)O)C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in Antimicrobial Defense

The antimicrobial diterpenoids sclareol, episclareol, α-/β-duvatriene-diols, and oryzalide A share functional similarities with 2-ketoepimanool. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of this compound and Related Diterpenoids

Compound Molecular Formula Source Plant Antimicrobial Target Key Structural Feature
This compound C20H32O2 Nicotiana spp., G. latifolia Broad-spectrum fungi, bacteria C-2 ketone group
Sclareol C20H36O2 Nicotiana spp. Fungal pathogens (e.g., Botrytis) Diterpene diol
Episclareol C20H36O2 Nicotiana spp. Similar to sclareol Epimer of sclareol
α-/β-Duvatriene-diols C20H32O2 Nicotiana tabacum Blue mold (Peronospora tabacina) Tetracyclic diterpene diols
Oryzalide A C20H28O4 Oryza sativa (rice) Xanthomonas campestris Oxidized macrocyclic diterpene
Momilactones A/B C20H30O3 Oryza sativa Induced phytoalexins (fungi) Lactone rings

Functional Divergence and Efficacy

  • Constitutive vs. Induced Activity: Unlike momilactones (induced phytoalexins in rice leaves), this compound is constitutively expressed in Nicotiana and G.
  • Spectrum of Action: this compound exhibits broad-spectrum activity, while oryzalide A specifically targets X. campestris in rice . α-/β-Duvatriene-diols show narrow efficacy against tobacco blue mold .
  • Structural Determinants: The C-2 ketone in this compound enhances membrane permeability in pathogens compared to hydroxyl groups in sclareol/episclareol, which rely on hydrogen bonding for microbial enzyme inhibition .

Pharmacological and Agricultural Relevance

  • This compound: Potential as a natural preservative due to its stability and non-phytotoxic profile .
  • Oryzalide A : Used in transgenic rice to enhance disease resistance without yield penalties .

Research Findings and Limitations

  • Synergistic Effects: this compound combined with flavonoids (e.g., rutin) in G. latifolia enhances antioxidant and antimicrobial activity .
  • Contradictory Data: identifies this compound in G. latifolia, whereas earlier studies localized it to Nicotiana . This discrepancy suggests species-specific biosynthesis or misannotation in metabolite databases.
  • Knowledge Gaps: Quantitative structure-activity relationship (QSAR) studies are needed to optimize this compound derivatives for drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ketoepimanool
Reactant of Route 2
2-Ketoepimanool

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